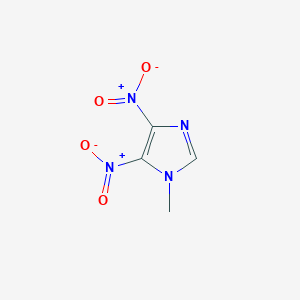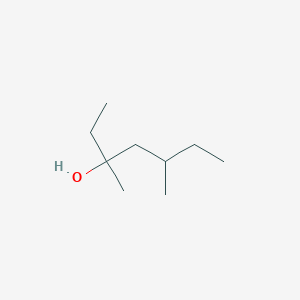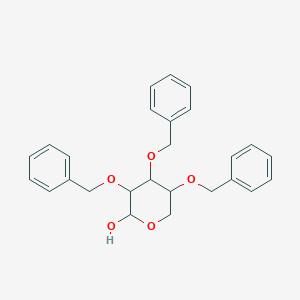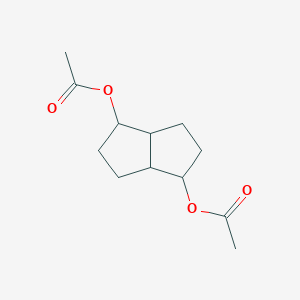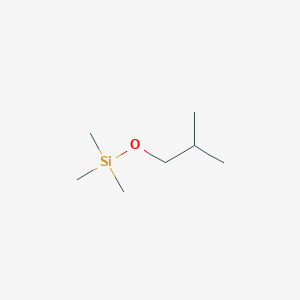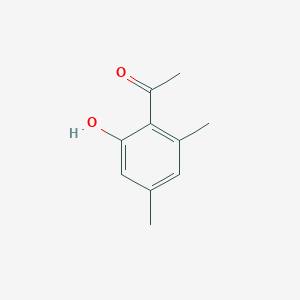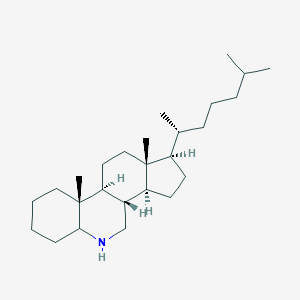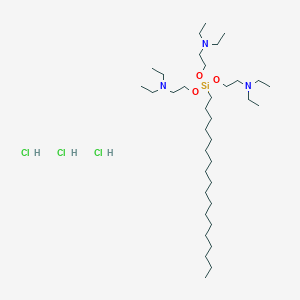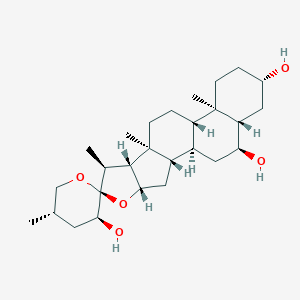![molecular formula C10H10O3 B100205 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 75833-45-3](/img/structure/B100205.png)
2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one, also known as 2C-T-7, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in the 1980s and gained popularity in the 1990s as a recreational drug due to its psychedelic effects. However, in recent years, it has gained attention in the scientific community for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It may also have effects on other neurotransmitter systems, including dopamine and norepinephrine.
Effets Biochimiques Et Physiologiques
Studies have shown that 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one has a range of biochemical and physiological effects, including changes in brain activity, alterations in mood and perception, and changes in heart rate and blood pressure. These effects are thought to be mediated by the compound's interaction with the 5-HT2A receptor and other neurotransmitter systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one in lab experiments is its unique pharmacological profile, which makes it a promising candidate for further research into the treatment of mental health disorders. However, there are also limitations to its use, including its potential for abuse and the lack of long-term safety data.
Orientations Futures
There are several future directions for research on 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one, including further investigation into its potential therapeutic applications, the development of safer analogs, and the exploration of its effects on other neurotransmitter systems. Additionally, more research is needed to fully understand the compound's mechanism of action and to assess its long-term safety and efficacy.
Méthodes De Synthèse
The synthesis of 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde with cyclopentadiene to form a diene intermediate, which is then subjected to a Diels-Alder reaction with maleic anhydride to form the bicyclic compound. The final step involves the oxidation of the compound to form 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one.
Applications De Recherche Scientifique
2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one has been studied for its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that the compound has a unique pharmacological profile that makes it a promising candidate for further research.
Propriétés
Numéro CAS |
75833-45-3 |
|---|---|
Nom du produit |
2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one |
Formule moléculaire |
C10H10O3 |
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
2,5-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one |
InChI |
InChI=1S/C10H10O3/c1-12-8-3-4-9(13-2)10-6(8)5-7(10)11/h3-4H,5H2,1-2H3 |
Clé InChI |
LHHSBDHIOUKUJD-UHFFFAOYSA-N |
SMILES |
COC1=C2CC(=O)C2=C(C=C1)OC |
SMILES canonique |
COC1=C2CC(=O)C2=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




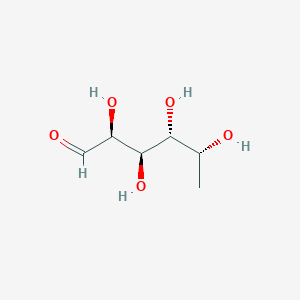
![2-[(E)-2-phenylethenyl]phenol](/img/structure/B100126.png)
